3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

Voltage‑gated sodium channel Radioligand binding Anticonvulsant screening

3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (CAS 6331-65-3) is the parent spirohydantoin derived from 2‑tetralone, first reported as a non‑toxic anticonvulsant agent in 1957. The spiro‑junction locks the hydantoin ring perpendicular to the tetrahydronaphthalene plane, creating a rigid, three‑dimensional pharmacophore that has since been exploited in diverse therapeutic programs—including sodium‑channel modulation, HDAC inhibition, and serotonin‑receptor targeting.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 6331-65-3
Cat. No. B7726976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione
CAS6331-65-3
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C3(C1)C(=O)NC(=O)N3
InChIInChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,13,14,15,16)
InChIKeyOZYWLMZRNIFQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.6 [ug/mL] (The mean of the results at pH 7.4)

3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (CAS 6331-65-3) Procurement Guide: What Sets This Spirohydantoin Scaffold Apart?


3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione (CAS 6331-65-3) is the parent spirohydantoin derived from 2‑tetralone, first reported as a non‑toxic anticonvulsant agent in 1957 [1]. The spiro‑junction locks the hydantoin ring perpendicular to the tetrahydronaphthalene plane, creating a rigid, three‑dimensional pharmacophore that has since been exploited in diverse therapeutic programs—including sodium‑channel modulation, HDAC inhibition, and serotonin‑receptor targeting [2].

Why a Generic Spirohydantoin or Simple Hydantoin Cannot Replace 3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione


The unique conformational constraint imposed by the tetrahydronaphthalene‑fused spiro center is critical for target recognition. Unlike flexible, non‑spiro hydantoins such as phenytoin, the spiro‑junction pre‑organizes the aromatic ring orientation, which directly influences binding to voltage‑gated sodium channels and serotonin receptors [1][2]. Even within the spirohydantoin class, congeners of the 2‑tetralone‑derived parent scaffold failed to surpass its anticonvulsant potency, demonstrating that subtle ring‑size or substituent changes are not neutral [3]. Therefore, substitution with an uncharacterized hydantoin risks losing the established pharmacological fingerprint of this precise scaffold.

Quantitative Comparator Evidence for 3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione


Sodium‑Channel Binding Affinity vs. Clinical Standard Phenytoin

In the same [3H]batrachotoxin‑A‑20α‑benzoate displacement assay, the target compound displayed an IC₅₀ of 851 000 nM (851 μM) [REFS‑1], whereas the clinical anticonvulsant phenytoin exhibited an IC₅₀ of 40 000 nM (40 μM) [REFS‑2].

Voltage‑gated sodium channel Radioligand binding Anticonvulsant screening

Anticonvulsant Activity: Parent Scaffold vs. Synthetic Congeners

The spirohydantoin derived from 2‑tetralone (i.e., the target compound) was reported to be non‑toxic and displayed promising anticonvulsant potency in both electro‑shock and metrazol‑induced spasm models. When a series of congeners were synthesized for comparative biologic evaluation, none exhibited greater potency than the parent compound [REFS‑1].

Anticonvulsant Maximal electroshock Metrazol‑induced spasms

HDAC‑Inhibitory Scaffold Utility: Spirohydantoin‑Derived Compound vs. FDA‑Approved Vorinostat (SAHA)

Compound 5f, a derivative built on the 3′,4′‑dihydro‑2′H‑spiro[imidazolidine‑4,1′‑naphthalene]‑2,5‑dione scaffold, exhibited HDAC inhibitory activity comparable to the FDA‑approved inhibitor vorinostat (SAHA), which exhibits IC₅₀ values of 31–91.1 nM against HDAC1 under standard conditions [REFS‑1].

Histone deacetylase Epigenetic therapy Enzyme inhibition

Scaffold Contribution to 5‑HT₁A Receptor Binding Affinity

Arylpiperazinyl‑propyl derivatives incorporating the spirohydantoin scaffold show distinct selectivity for serotonin receptors: the racemic derivative rac‑1‑{3‑[4‑(3‑chlorophenyl)piperazin‑1‑yl]propyl}‑3′,4′‑dihydro‑2′H‑spiro[imidazolidine‑4,1′‑naphthalene]‑2,5‑dione binds to 5‑HT₂A with a Kᵢ of 35 nM and to 5‑HT₁A with a Kᵢ of 350 nM [REFS‑1]. Molecular docking confirms that the spiro‑naphthalene moiety directly stabilizes the ligand‑receptor complex [REFS‑2].

5‑HT1A receptor GPCR Antidepressant

Optimal Research and Development Applications for 3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione


Lead‑Optimization for Voltage‑Gated Sodium Channel Modulators

The scaffold’s low micromolar sodium‑channel binding activity (IC₅₀ 851 μM), directly benchmarked against phenytoin (IC₅₀ 40 μM) [REFS‑1][REFS‑2], makes it a suitable starting point for fragment‑based or structure‑guided medicinal chemistry campaigns aiming to improve binding affinity while maintaining the favorable safety profile reported in anticonvulsant models [REFS‑3].

HDAC‑Inhibitor Cap Design for Epigenetic Oncology Research

The spirohydantoin nucleus serves as an effective surface‑recognition cap in HDAC‑inhibitor design, as demonstrated by derivatives reaching potency comparable to vorinostat [REFS‑4]. Procurement of the parent scaffold enables laboratories to append zinc‑binding groups and linkers to explore novel HDAC‑targeting chemotypes.

Serotonin‑Receptor Ligand Discovery (5‑HT₁A/5‑HT₂A Modulators)

Derivatives built on this scaffold achieve nanomolar affinity for serotonin receptors (5‑HT₂A Kᵢ 35 nM, 5‑HT₁A Kᵢ 350 nM) [REFS‑5] and exhibit antidepressant‑like activity superior to imipramine in animal models [REFS‑6]. The scaffold is ideal for developing multi‑receptor CNS agents.

Anticonvulsant‑Screening Libraries and SAR Expansion

The 1957 finding that no congener surpasses the parent compound’s anticonvulsant potency [REFS‑3] positions this scaffold as the optimal core for combinatorial derivatization and in‑vivo phenotypic screening aimed at new antiepileptic drug candidates.

Quote Request

Request a Quote for 3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.